molecular formula C10H15FN2 B1519568 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline CAS No. 1019602-10-8

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B1519568
CAS No.: 1019602-10-8
M. Wt: 182.24 g/mol
InChI Key: AXTDJCWTDXAMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .

Biochemical Pathways

The inhibition of ROCKs by this compound affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles

Result of Action

The inhibition of ROCKs by this compound leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .

Properties

IUPAC Name

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTDJCWTDXAMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
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2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Reactant of Route 3
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Reactant of Route 4
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Reactant of Route 5
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Reactant of Route 6
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.